molecular formula C16H16N2O4S B12215508 5-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B12215508
M. Wt: 332.4 g/mol
InChI Key: XMNIZFNTDKYJSK-UHFFFAOYSA-N
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Description

5-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carboxylic acid hydrazide with thiophene derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents such as ethanol or methanol to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, solvents like ethanol or methanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is unique due to its combination of furan, thiophene, and pyrazole rings in a single molecule.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

5-[5-(furan-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C16H16N2O4S/c19-15(6-1-7-16(20)21)18-12(14-5-3-9-23-14)10-11(17-18)13-4-2-8-22-13/h2-5,8-9,12H,1,6-7,10H2,(H,20,21)

InChI Key

XMNIZFNTDKYJSK-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)CCCC(=O)O)C3=CC=CS3

Origin of Product

United States

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